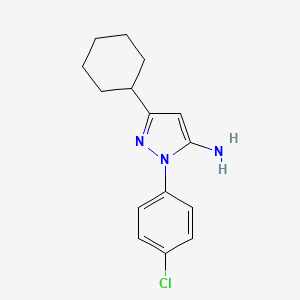

1-(4-Chlorophenyl)-3-cyclohexyl-1H-pyrazol-5-amine

Description

1-(4-Chlorophenyl)-3-cyclohexyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a 4-chlorophenyl group at position 1 and a cyclohexyl substituent at position 2. This article compares the target compound with structurally similar analogs, focusing on molecular properties, substituent effects, and bioactivity data.

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-cyclohexylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3/c16-12-6-8-13(9-7-12)19-15(17)10-14(18-19)11-4-2-1-3-5-11/h6-11H,1-5,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXCHJINYIOFCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN(C(=C2)N)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-cyclohexyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chlorophenylhydrazine with cyclohexanone in the presence of a suitable catalyst, followed by cyclization to form the pyrazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-cyclohexyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

While comprehensive data tables and case studies for the specific applications of "1-(4-Chlorophenyl)-3-cyclohexyl-1H-pyrazol-5-amine" are not available within the provided search results, the related research does offer some insight into its potential use and the applications of similar compounds.

This compound

- Availability and Specifications: This compound is available in various sizes (100mg, 250mg, 1g) from chemical suppliers, with a lead time of approximately 50 days . It has a minimum purity of 95% .

- Basic Information: The CAS number for this compound is 1225929-99-6 .

Potential Applications and Related Research

-

Anti-tubercular Agents: Research on 1,3-diarylpyrazolyl-acylsulfonamides has identified related compounds as potential anti-tuberculosis agents . These compounds target cell wall biosynthesis in Mycobacterium tuberculosis .

- A specific compound (1 ) with a 1,3-diarylpyrazole core showed moderate activity against Mtb and did not have any previously reported anti-tubercular activity . It has a unique N-(methylsulfonyl)propanamide substituent at the pyrazole C4 position and had been reported as a potassium channel modulator .

- Systematic exploration of substituents around the pyrazole ring showed that variations at the N1 and C3 positions could lead to changes in activity . For instance, a compound with a 4-pyridyl ring at C3 improved activity ~4-fold .

- The N-sulfonylpropanamide functionality at the pyrazole C4 position is critical for potency .

-

Antifungal Agents: Triazole compounds, which are structurally related, have demonstrated antifungal properties .

- 1,2,4-Triazole-imidazole compounds can contribute to antifungal properties .

- Specific compounds have shown more antifungal activity against Candida albicans and Cryptococcus neoformans compared to reference drugs .

- Halogens like Chlorine (Cl) and Fluorine (F) in these compounds can enhance antifungal activity .

- Anti-proliferative Activity: Research on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, another compound containing a chlorophenyl group, showed anti-proliferative activity .

- Anticancer agents: Heterocycles containing the 1,3,4-oxadiazol-2-amine moiety and pyrazole ring systems are known to have anticancer and antiproliferative properties .

- Other Biological Activities: Heterocycles containing the 1,3,4-oxadiazol-2-amine moiety show different biological activities .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-cyclohexyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural analogs, their substituents, and molecular properties:

Key Observations :

- Cyclohexyl vs.

- Positional Isomerism : Substitution at position 4 (e.g., p-tolyl in ) versus position 3 alters electronic distribution and steric effects, impacting binding interactions.

Bioactivity Comparison

While direct bioactivity data for the target compound is unavailable, insights can be drawn from related compounds:

Antimicrobial and Anticancer Activity

- Tetrazole Derivatives : Thiourea-based analogs (e.g., 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine) exhibit high antimicrobial activity, attributed to electron-withdrawing groups enhancing target binding .

- Chalcone Analogs : Halogen-substituted chalcones (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one) show cytotoxic effects against MCF-7 breast cancer cells (IC₅₀ = 37.24–22.41 μg/mL), suggesting that chloroaryl groups enhance anticancer activity .

Pharmacokinetic Implications

- Cyclohexyl Substituent : The cyclohexyl group may improve metabolic stability compared to heteroaryl substituents (e.g., furan in ), which are prone to oxidation.

- Methyl vs. Aryl Groups : Methyl-substituted pyrazoles (e.g., ) typically exhibit lower molecular weights and higher solubility, favoring oral bioavailability.

Crystallographic and Structural Insights

- Crystal Packing : Pyrazolone derivatives (e.g., 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one) exhibit weak C–H⋯O and C–H⋯π interactions, stabilizing crystal lattices .

- Dihedral Angles : In similar compounds, substituents like 4-chlorophenyl and phenyl rings form dihedral angles of 8–18° with the pyrazole core, influencing conjugation and electronic delocalization .

Biological Activity

1-(4-Chlorophenyl)-3-cyclohexyl-1H-pyrazol-5-amine is a compound of notable interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article aims to provide a comprehensive overview of the biological activity of this compound, synthesizing findings from recent studies and reviews.

- Chemical Formula : C13H15ClN2

- Molecular Weight : 234.73 g/mol

- CAS Number : 31230-17-8

The structure features a pyrazole ring substituted with a chlorophenyl group and a cyclohexyl group, which may influence its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds within the pyrazole family can inhibit various kinases involved in cancer progression. For instance, similar compounds have demonstrated the ability to inhibit the AKT pathway, which is crucial in glioma malignancy and correlates with patient survival rates .

Case Study: Glioblastoma Inhibition

A study on related pyrazole derivatives showed significant inhibitory effects against glioblastoma cell lines, with some compounds achieving low micromolar activity against specific kinases like AKT2/PKBβ. The compound exhibited selective cytotoxicity, sparing non-cancerous cells while effectively inhibiting tumor growth in vitro .

Anti-inflammatory Properties

In addition to anticancer properties, pyrazole derivatives have been explored for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits for conditions characterized by chronic inflammation .

This compound likely exerts its biological effects through:

- Kinase Inhibition : Targeting specific kinases involved in cancer cell signaling.

- Cell Cycle Modulation : Inducing apoptosis in cancer cells while minimizing effects on healthy cells.

Comparative Analysis of Related Compounds

| Compound Name | Activity | IC50 (μM) | Target |

|---|---|---|---|

| This compound | Anticancer | TBD | AKT2/PKBβ |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Antiglioma | 26 | Various kinases |

| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | Antitumor | 0.95 | NCI-H460 |

Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

- Xia et al. (2022) reported significant antitumor activity with IC50 values ranging from 26 µM for various pyrazole derivatives against glioma cells .

- Fan et al. (2022) demonstrated that certain pyrazole derivatives induced autophagy in A549 cell lines without triggering apoptosis, highlighting their potential as therapeutic agents .

- Li et al. (2023) found that specific pyrazole compounds exhibited promising results against multiple cancer cell lines, indicating a broad spectrum of anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.